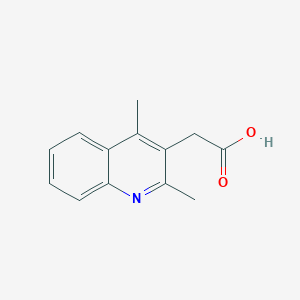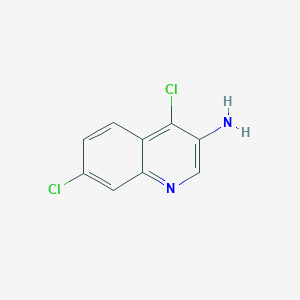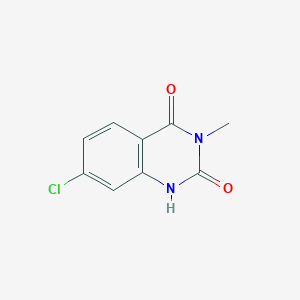![molecular formula C12H22N2O B11892279 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and compact structures, which often result in unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a suitable aldehyde with an amine and an olefin under acidic conditions . Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its simplicity and efficiency in introducing various substituents at specific positions of the spiro ring .
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but lacks the cyclopropylmethyl group.
1,7-dioxaspiro[5.5]undecane: Contains an additional oxygen atom in the spirocyclic ring.
1,3-dioxane-1,3-dithiane spiranes: Features different heteroatoms in the spirocyclic structure.
Uniqueness
1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2O/c1-2-11(1)9-14-7-8-15-10-12(14)3-5-13-6-4-12/h11,13H,1-10H2 |
Clave InChI |
MRQHDZIQHRNJBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCOCC23CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


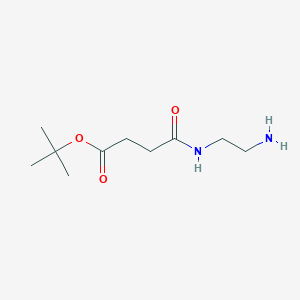
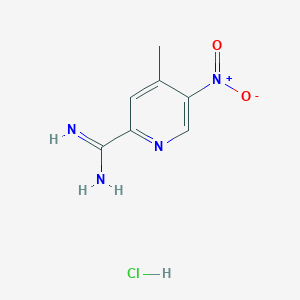

![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
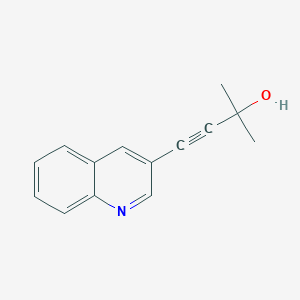

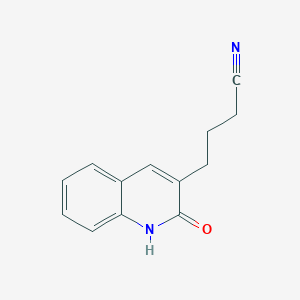
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
